

Unveiling the Potential of Dehydrovomifoliol: A Comparative Molecular Docking Analysis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dehydrovomifoliol*

Cat. No.: *B1163490*

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A deep dive into the binding affinities and interaction mechanisms of **Dehydrovomifoliol** with key protein targets offers a promising glimpse into its therapeutic potential. This guide provides a comparative analysis of **Dehydrovomifoliol**'s performance against other known inhibitors and agonists, supported by in-silico experimental data, to aid researchers, scientists, and drug development professionals in their quest for novel therapeutics.

Dehydrovomifoliol, a natural apocarotenoid, has garnered significant interest for its diverse biological activities. Recent molecular docking studies have elucidated its potential to interact with a range of protein targets implicated in various diseases, including nonalcoholic fatty liver disease (NAFLD). This guide synthesizes the available data to offer a clear comparison of **Dehydrovomifoliol**'s binding efficacy and provides detailed experimental protocols for in-silico analysis.

Comparative Analysis of Binding Affinities

Molecular docking simulations predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. The binding affinity, often represented as a negative score in kcal/mol, indicates the strength of the interaction, with a more negative value suggesting a stronger and more stable binding.

A key study identified seven potential protein targets of **Dehydrovomifoliol** in the context of NAFLD: E2F1, MERTK, SOX17, MMP9, SULT2A1, VEGFA, and BLVRA.^{[1][2][3][4]} The binding affinities of **Dehydrovomifoliol** with these targets are presented below, alongside a comparison with other known ligands for these proteins collated from various studies.

Furthermore, **Dehydrovomifoliol** has been investigated as a potential PPAR α agonist, and its binding affinity is compared with a known agonist.[\[5\]](#)

Target Protein	Ligand	Binding Affinity (kcal/mol)	Reference
E2F1	Dehydrovomifoliol	-7.2	[1]
HLM006474	-10.95		
MERTK	Dehydrovomifoliol	-4.5	[1]
UNC2541	-11.80	[6]	
AZD7762	IC50: ~37.96 nM	[7]	
SOX17	Dehydrovomifoliol	-6.1	[1]
Data for a direct comparator is limited in the reviewed literature.			
MMP9	Dehydrovomifoliol	-5.6	[1]
Compound 9	-8.59	[8]	
3,4-dihydroxy-1,6-bis(3-methoxyphenyl)hexane-1,6-dione	-392.21 (Interaction Energy)	[9]	
SULT2A1	Dehydrovomifoliol	-7.0	[1]
17 α -ethinylestradiol	Potent Inhibitor	[10]	
VEGFA	Dehydrovomifoliol	-5.0	[1]
Axitinib	-17.4 kJ/mol	[9]	
Aflibercept	KD: 0.490 pM	[11]	
BLVRA	Dehydrovomifoliol	-6.4	[1]
Data for a direct comparator is limited in the reviewed literature.			

PPAR α	Dehydrovomifoliol	Forms hydrogen bonds with Gly335, Met220, and Asn219	[5]
AZ-2 (co-crystallized ligand)	-		[12]
Glycerate	-7.1		[12]

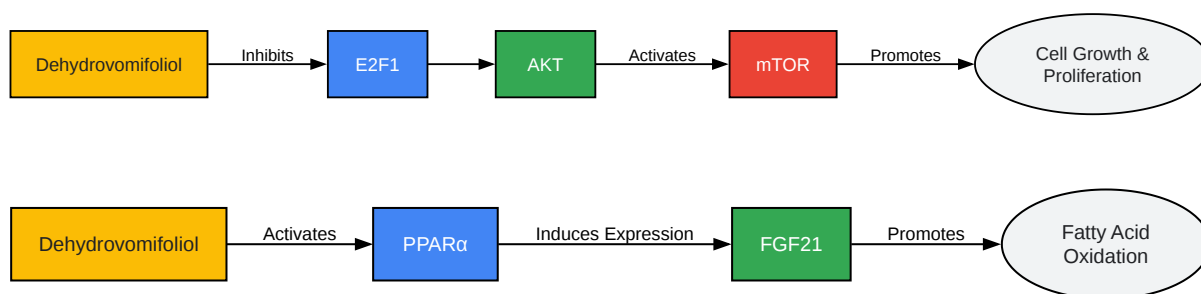
Note: Direct comparison of binding affinities across different studies should be approached with caution due to variations in docking software, force fields, and specific protocols used. The IC50 and KD values represent experimentally determined inhibition and dissociation constants, respectively, and are not directly comparable to in-silico binding affinities.

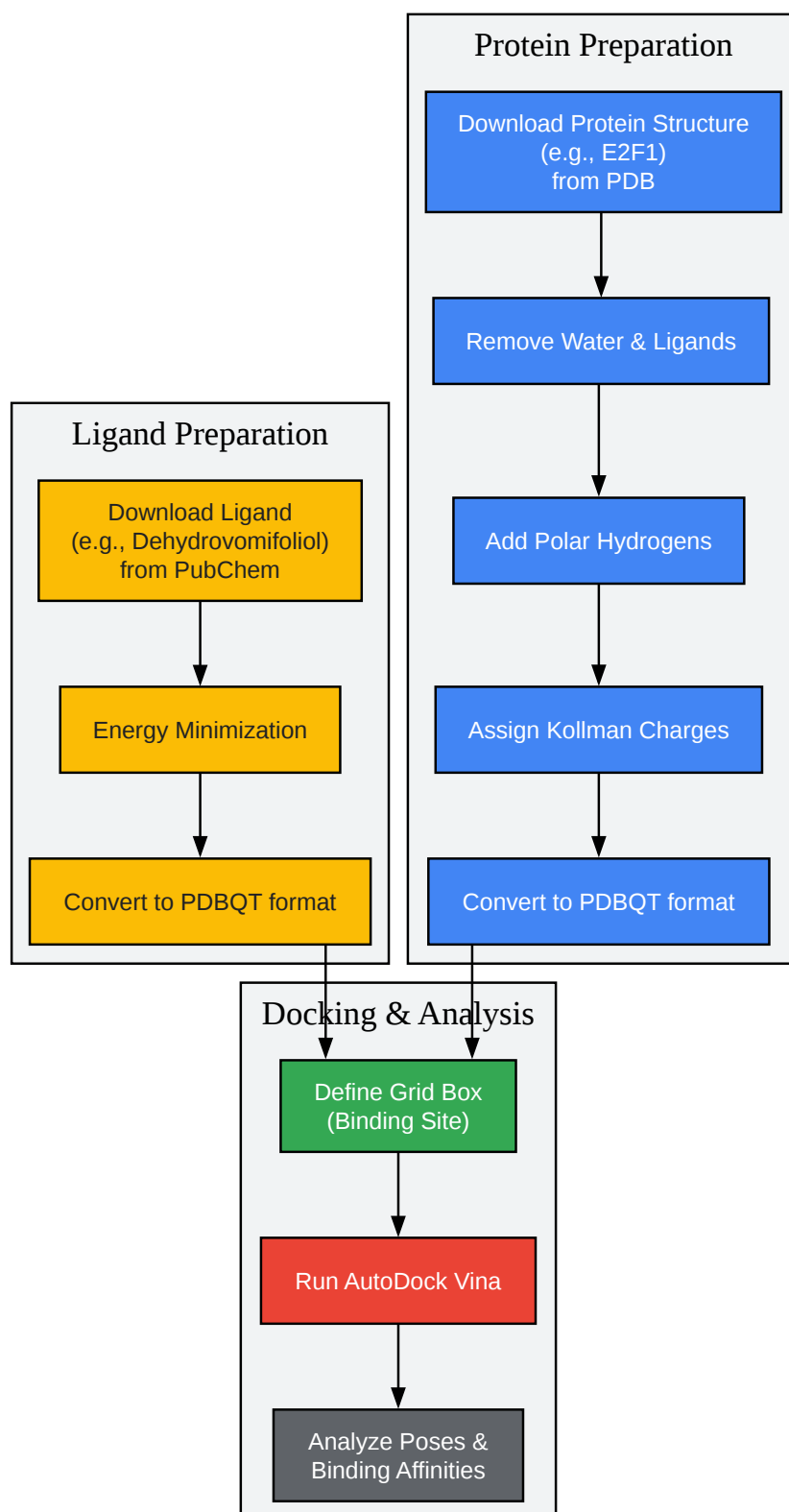
Key Signaling Pathways

Dehydrovomifoliol's interaction with E2F1 and PPAR α suggests its involvement in crucial signaling pathways.

E2F1/AKT/mTOR Signaling Pathway

The study that identified E2F1 as a core target of **Dehydrovomifoliol** also highlighted the involvement of the AKT/mTOR signaling pathway.[1][3][4][13] This pathway is a central regulator of cell proliferation, growth, and survival.





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- To cite this document: BenchChem. [Unveiling the Potential of Dehydrovomifoliol: A Comparative Molecular Docking Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1163490#molecular-docking-studies-of-dehydrovomifoliol-with-protein-targets]

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